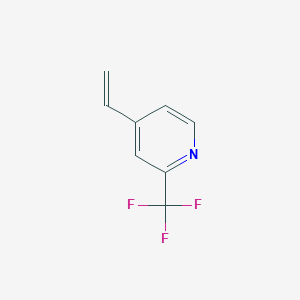![molecular formula C30H26O8 B13128721 (2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a bianthracene core. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves several steps, typically starting with the preparation of the bianthracene core. This can be achieved through a series of Friedel-Crafts acylation reactions, followed by reduction and hydroxylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems can also help in optimizing the reaction parameters and reducing the overall production cost.
化学反応の分析
Types of Reactions
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The multiple hydroxyl groups can scavenge free radicals, making it a candidate for the development of new antioxidant therapies.
Medicine
In medicine, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is being investigated for its potential anti-cancer properties. Its ability to interfere with cellular signaling pathways may make it a valuable tool in cancer treatment.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
類似化合物との比較
Similar Compounds
(2R,6R)-Hydroxynorketamine: A ketamine metabolite with rapid antidepressant activity.
(2S,6S)-Hydroxynorketamine: Another ketamine metabolite with similar properties.
Quinones: Compounds with similar oxidation properties.
Uniqueness
What sets (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione apart is its unique bianthracene core and multiple hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
(3R)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m1/s1 |
InChIキー |
FBPZAGOTWAVQJH-IHLOFXLRSA-N |
異性体SMILES |
C[C@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
正規SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



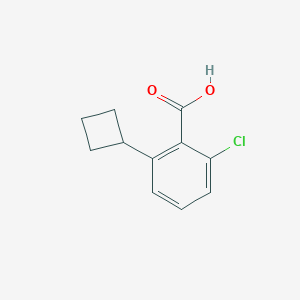

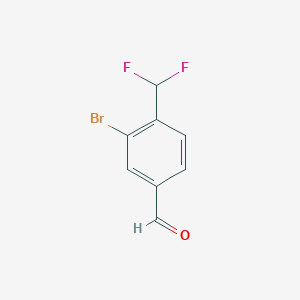

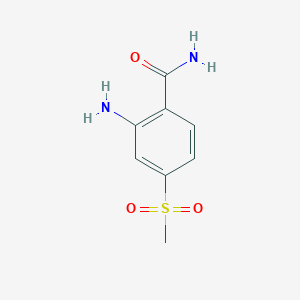


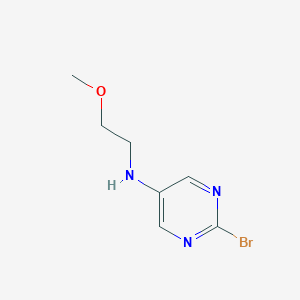

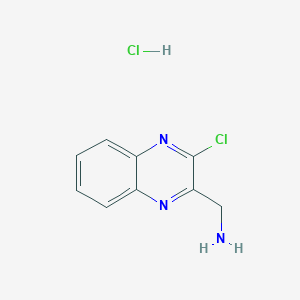
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
